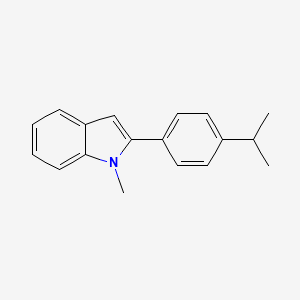

2-(4-Isopropylphenyl)-1-methylindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H19N |

|---|---|

Molecular Weight |

249.3 g/mol |

IUPAC Name |

1-methyl-2-(4-propan-2-ylphenyl)indole |

InChI |

InChI=1S/C18H19N/c1-13(2)14-8-10-15(11-9-14)18-12-16-6-4-5-7-17(16)19(18)3/h4-13H,1-3H3 |

InChI Key |

JIAYICZXQGYGIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C |

Origin of Product |

United States |

Mechanistic Investigations of Transformations Involving the 2 4 Isopropylphenyl 1 Methylindole Scaffold

Reaction Pathway Elucidation for Indole (B1671886) Formation and Derivatization

The synthesis of the 2-(4-isopropylphenyl)-1-methylindole scaffold can be achieved through several strategic pathways, with the Fischer indole synthesis being a classic and widely employed method. testbook.combyjus.comscienceinfo.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone. byjus.com

The mechanism proceeds through several key steps:

Hydrazone Formation : The process begins with the condensation of N-methyl-N-phenylhydrazine and 4-isopropylacetophenone to form the corresponding arylhydrazone intermediate. alfa-chemistry.comresearchgate.net

Tautomerization : The hydrazone undergoes tautomerization to an enamine intermediate. alfa-chemistry.comwikipedia.org

nih.govnih.gov-Sigmatropic Rearrangement : The protonated enamine then undergoes an irreversible nih.govnih.gov-sigmatropic rearrangement, a type of pericyclic reaction, which results in the cleavage of the weak N-N bond and the formation of a new C-C bond. byjus.comwikipedia.org

Cyclization and Aromatization : The resulting diimine intermediate rearomatizes, followed by an intramolecular attack of the nucleophilic amine onto the imine carbon to form a cyclic aminal. alfa-chemistry.comwikipedia.org Subsequent elimination of ammonia (B1221849) under acidic conditions leads to the formation of the stable, aromatic indole ring. byjus.comwikipedia.org

Modern synthetic approaches often utilize transition-metal catalysis, particularly with palladium, to construct the 2-arylindole core. nih.gov These methods include palladium-catalyzed cross-coupling reactions, such as the Buchwald modification of the Fischer synthesis, which couples aryl bromides with hydrazones. wikipedia.org Another prominent method is the direct C-H arylation of a 1-methylindole (B147185) substrate, which offers high atom economy by avoiding the pre-functionalization of the indole ring. nih.govacs.org This process involves the direct coupling of the C2-H bond of 1-methylindole with an aryl halide, such as 1-iodo-4-isopropylbenzene.

Once formed, the this compound scaffold can undergo further derivatization. N-alkylation is a common transformation for modifying the indole nitrogen. nih.gov Additionally, the C3 position of the indole ring is a primary site for electrophilic substitution, allowing for the introduction of various functional groups. researchgate.net

| Method | Key Mechanistic Step | Typical Reagents | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | nih.govnih.gov-Sigmatropic Rearrangement | Arylhydrazine, Ketone/Aldehyde, Acid Catalyst | byjus.comwikipedia.org |

| Palladium-Catalyzed C-H Arylation | Direct C-H Bond Activation/Palladation | Indole, Aryl Halide, Pd Catalyst, Oxidant | nih.govacs.org |

| Larock Indole Synthesis | Electrophilic Cyclization/Annulation | o-Alkynylaniline, Aryl Halide, Pd Catalyst | rsc.org |

| Sonogashira Coupling/Cyclization | Tandem C-C Coupling and Cyclization | o-Iodoaniline, Terminal Alkyne, Pd/Cu Catalysts | nih.govmdpi.com |

Detailed Mechanistic Studies of Catalyst Action and Role

Catalysts play a pivotal role in the synthesis of this compound, dictating reaction efficiency and selectivity. In the Fischer indole synthesis, both Brønsted and Lewis acids are employed. testbook.comwikipedia.org

Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) act by protonating the hydrazone, which facilitates its tautomerization to the crucial enamine intermediate. testbook.comwikipedia.org The acid also catalyzes the final ammonia elimination step, which drives the reaction toward the aromatic indole product. byjus.com

Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) coordinate to the nitrogen atoms of the hydrazone, polarizing the N-N bond and promoting the nih.govnih.gov-sigmatropic rearrangement. testbook.comscienceinfo.comalfa-chemistry.com

In modern palladium-catalyzed syntheses, the catalyst's action is defined by a well-established catalytic cycle. For direct C2-arylation, a plausible mechanism involves:

C-H Activation : The cycle often begins with the electrophilic palladation of the indole at the electron-rich C3 position, forming a σ-alkyl complex. beilstein-journals.orgacs.org

Palladium Migration : This is followed by a rapid 1,2-migration of the palladium species from the C3 to the C2 position. acs.orgrsc.org This migration is a key step in determining the regioselectivity.

Reductive Elimination : The Pd(II) intermediate at the C2 position can then couple with the aryl partner (often introduced via an arylboronic acid or aryl halide) and undergo reductive elimination to yield the 2-arylindole product and regenerate the active Pd(0) or Pd(II) catalyst, depending on the specific cycle. acs.orgacs.org The presence of an oxidant is often required to regenerate the active Pd(II) catalyst from Pd(0). beilstein-journals.org

The choice of ligands and additives is critical in these palladium-catalyzed reactions, influencing the stability of the catalyst and the rate of key steps like oxidative addition and reductive elimination. researchgate.net For instance, neocuproine (B1678164) has been shown to be an effective ligand in some Pd-catalyzed oxidative C2-arylations. nih.govresearchgate.net

Intramolecular Charge Transfer and Rearrangement Mechanisms

The indole chromophore possesses low-lying singlet excited states, primarily the Lₐ and Lₑ states, which are crucial to its photophysical behavior. nih.govnih.gov The relative energies of these states are sensitive to substitution and solvent polarity. nih.gov The Lₐ state has a larger dipole moment than the Lₑ state, and in polar solvents, its energy is lowered, which can lead to state inversion upon excitation. nih.gov This phenomenon is the basis for intramolecular charge transfer (ICT) processes in substituted indoles like this compound. Upon photoexcitation, electron density can be redistributed between the indole ring and the 2-aryl substituent, influencing the molecule's fluorescence properties. researchgate.net Computational studies show that electron-withdrawing substituents can enhance absorption to the first excited state, potentially increasing fluorescence quantum yield. researchgate.netconsensus.app

Rearrangement mechanisms are fundamental to the synthesis of the indole scaffold itself. The key step in the Fischer indole synthesis is the nih.govnih.gov-sigmatropic rearrangement of the enehydrazine intermediate. byjus.comwikipedia.org Another relevant rearrangement is the nih.govrsc.org-sigmatropic rearrangement, which is the cornerstone of the Gassman indole synthesis. wikipedia.org This reaction involves the rearrangement of a sulfonium (B1226848) ylide generated from an aniline (B41778) derivative and a keto-thioether. wikipedia.org While not the primary route for this specific compound, it highlights a different mechanistic pathway involving a sigmatropic shift to form the indole core.

C-H Activation and Functionalization Mechanisms

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of indole scaffolds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions. acs.orgnih.gov Palladium and rhodium are the most common catalysts for these transformations. rsc.orgchemrxiv.orgacs.org

The mechanism for direct C-H arylation at the C2 position of 1-methylindole typically proceeds via an electrophilic substitution pathway. acs.org A proposed mechanism involves the electrophilic attack of an "Ar-Pd(II)-X" species at the nucleophilic C3 position of the indole. acs.org This is followed by a palladium migration from C3 to C2. acs.orgrsc.org The final step is a deprotonation/reductive elimination sequence that forms the C-C bond and regenerates the catalyst. Kinetic studies have shown that the reaction can be first order in both the indole and the catalyst, and zero order in the aryl halide, suggesting that the C-H activation/migration steps are rate-determining. acs.org

Directing groups can be employed to control the site of C-H activation. While C2 and C3 are the most electronically favored positions for functionalization, installing a directing group on the indole nitrogen or at the C3 position can steer the metal catalyst to activate C-H bonds at the C4 or C7 positions of the benzene (B151609) ring portion of the indole. nih.govacs.orgnih.gov The mechanism in these cases involves the formation of a stable metallacycle intermediate, which positions the catalyst in proximity to the targeted C-H bond. acs.org

| Position | Controlling Factor | Mechanistic Feature | Reference |

|---|---|---|---|

| C2 | Electronic preference (N-substituted indoles), specific Pd catalysts | Electrophilic attack at C3 followed by Pd migration to C2 | acs.orgrsc.org |

| C3 | Electronic preference (N-H indoles), specific reaction conditions | Direct electrophilic palladation at C3 | beilstein-journals.org |

| C4 | Directing group at C3 position (e.g., carbonyl) | Formation of a palladacycle intermediate via chelation | nih.govacs.org |

| C7 | Directing group at N1 position (e.g., pyrimidyl) | Formation of a rhodacycle or palladacycle via chelation | acs.org |

Stereochemical and Regiochemical Control in this compound Synthesis and Reactions

Regiochemical control is a central challenge in the synthesis and functionalization of substituted indoles. In the Fischer indole synthesis, the use of an unsymmetrical ketone can lead to a mixture of regioisomeric products. byjus.comthermofisher.com The regioselectivity is influenced by several factors, including the acidity of the catalyst, the steric bulk of the ketone's substituents, and the substitution pattern on the hydrazine. byjus.comthermofisher.comscispace.com Generally, under strong acid conditions, enolization tends to occur at the less substituted α-carbon of the ketone, directing the cyclization accordingly. youtube.com In C-H functionalization, as discussed previously, regioselectivity is precisely controlled by the choice of catalyst, ligands, and the strategic placement of directing groups. rsc.orgnih.gov

Stereochemical control becomes relevant when reactions involving the this compound scaffold create new chiral centers. While the parent indole is achiral, asymmetric synthesis can be applied to produce chiral indoline (B122111) derivatives, which are reduced forms of indoles. Catalytic asymmetric dearomatization (CADA) of 2,3-disubstituted indoles using chiral catalysts, such as chiral phosphoric acids, can produce chiral indolenines or fused indolines with high enantioselectivity. nih.govrsc.org Another approach is the asymmetric hydrogenation of substituted indoles or the intramolecular Michael addition catalyzed by chiral organocatalysts, which can yield cis- or trans-2,3-disubstituted indolines with excellent diastereo- and enantioselectivities. rsc.orgorganic-chemistry.org For instance, (-)-sparteine (B7772259) has been used to mediate electrophilic substitution to create enantioenriched indolines. nih.gov

Bond Cleavage and Reconstruction Pathways (e.g., C2-C3 bond)

Transformations involving the cleavage and reconstruction of the indole's C2-C3 bond are less common but mechanistically insightful. The nih.govnih.gov-sigmatropic rearrangement in the Fischer synthesis is a prime example of a process where a new C-C bond (which becomes the C2-C3 bond) is formed concurrently with the cleavage of the N-N bond in the hydrazone precursor. byjus.comwikipedia.org

Reactions on the fully formed indole scaffold that involve the C2-C3 bond often proceed through dearomatization. For example, catalytic asymmetric dearomatization reactions transiently break the C2-C3 double bond, allowing for the installation of substituents at these positions. nih.govrsc.org The resulting indolenine or indoline can then be used in further synthetic steps or, in some cases, be rearomatized. This strategy effectively uses the C2-C3 bond as a reactive handle for complex molecule synthesis. While direct cleavage of the C2-C3 bond in a stable aromatic indole is energetically unfavorable, certain oxidative conditions or reactions with highly reactive species can lead to ring-opening, though this is typically a decomposition pathway rather than a synthetically useful transformation.

Advanced Spectroscopic and Chromatographic Characterization of 2 4 Isopropylphenyl 1 Methylindole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2-(4-Isopropylphenyl)-1-methylindole provides detailed information about the number, environment, and connectivity of protons in the molecule. The N-methyl group introduces a characteristic singlet, while the isopropyl group and the aromatic rings display distinct multiplets and coupling patterns.

Key proton signals are assigned as follows:

A singlet corresponding to the three protons of the N-methyl group.

A doublet for the six equivalent protons of the isopropyl methyl groups and a septet for the single proton of the isopropyl methine group.

Signals in the aromatic region corresponding to the protons on the indole (B1671886) ring and the 4-isopropylphenyl substituent. The protons on the phenyl ring typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the indole core also show characteristic chemical shifts and coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Isopropyl -CH₃ | ~1.3 | Doublet |

| Isopropyl -CH | ~3.0 | Septet |

| N-CH₃ | ~3.7 | Singlet |

| Indole C3-H | ~6.5 | Singlet |

| Aromatic Protons | 7.0 - 7.8 | Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's electronic environment (e.g., aliphatic, aromatic, attached to a heteroatom).

The spectrum would be expected to show:

Signals for the two distinct carbons of the isopropyl group.

A signal for the N-methyl carbon.

Multiple signals in the downfield region (typically 100-150 ppm) corresponding to the eight carbons of the indole ring system and the six carbons of the phenyl ring. The quaternary carbons, such as C2 of the indole ring and the phenyl carbon attached to the indole, are also identifiable.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isopropyl -CH₃ | ~24 |

| Isopropyl -CH | ~34 |

| N-CH₃ | ~31 |

| Indole C3 | ~102 |

| Aromatic Carbons | 110 - 150 |

| Indole C2 | ~140 |

Advanced NMR Techniques for Complex Structural Assignment

For unambiguous assignment of all proton and carbon signals, especially in the crowded aromatic region, advanced 2D NMR techniques are employed. ipb.pt

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, helping to map out the spin systems within the isopropyl group and the individual aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton's signal to its attached carbon. ipb.pt

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). It is invaluable for connecting different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the N-methyl protons and carbons C2 and C7a of the indole ring, confirming the position of methylation. ipb.pt

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and isopropyl groups are observed just below 3000 cm⁻¹. researchgate.net

C=C Stretching: Aromatic ring stretching vibrations from both the indole and phenyl rings result in several sharp bands in the 1610-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond within the indole ring typically appears in the 1360-1250 cm⁻¹ range.

Out-of-Plane Bending: C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution patterns on the aromatic rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often produce strong and sharp signals in the Raman spectrum, which are useful for identifying the aromatic core. nih.gov The aliphatic C-H bonds of the isopropyl and methyl groups would also be active in the Raman spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1610 - 1450 |

| C-N Stretch | 1360 - 1250 |

| C-H Out-of-Plane Bend | 900 - 675 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. rsc.org

For this compound (molecular formula C₁₈H₁₉N), the expected molecular weight is approximately 249.35 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z 249.

The fragmentation of the molecular ion provides insight into the molecule's structure. Key fragmentation pathways would likely include:

Loss of a methyl radical ([M-15]⁺): Cleavage of a methyl group from the isopropyl substituent to form a stable secondary benzylic cation at m/z 234. This is often a prominent peak.

Loss of a propyl radical ([M-43]⁺): Loss of the entire isopropyl group, leading to a fragment ion at m/z 206.

Formation of a tropylium (B1234903) ion: Rearrangements common in aromatic systems could lead to characteristic ions in the lower mass region.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Separation

Chromatographic techniques are essential for separating the compound from impurities and for quantifying its purity. rsc.org

High-Performance Liquid Chromatography (HPLC): Due to the aromatic and non-polar nature of the molecule, reversed-phase HPLC (RP-HPLC) is the most suitable method for analysis. mdpi.com

Stationary Phase: A C18 (octadecylsilyl) column is typically used, providing a non-polar surface for interaction. nih.gov

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is used as the eluent. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation and sharp peaks.

Detection: A UV detector is highly effective, as the indole and phenyl rings are strong chromophores, typically showing maximum absorbance in the 220-280 nm range.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. researchgate.net

Stationary Phase: A non-polar or mid-polar capillary column, such as one coated with 5% phenyl polysiloxane (e.g., HP-5 or DB-5), is generally used.

Carrier Gas: An inert gas like helium or nitrogen is used as the mobile phase.

Temperature Program: The analysis is typically run with a temperature program, starting at a lower temperature and gradually increasing to a higher temperature to ensure the elution of the compound with good peak shape.

Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of the compound and any impurities. rsc.orgresearchgate.net

Table 4: Typical Chromatographic Conditions

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | UV (220-280 nm) |

| GC | 5% Phenyl Polysiloxane | Helium or Nitrogen | FID or MS |

Spectroscopic Analysis of Electronic Transitions in Substituted Indoles

The electronic absorption and emission properties of the indole ring system are of significant interest due to its presence in the amino acid tryptophan, which serves as an intrinsic fluorescent probe in proteins. The photophysical behavior of indole and its derivatives is governed by the transitions between the ground state (S₀) and the two lowest-lying excited singlet states, ¹Lₐ and ¹Lₑ. nih.govrsc.org These states, arising from π→π* excitations, are close in energy, and their relative ordering is highly sensitive to the nature and position of substituents on the indole scaffold, as well as the polarity of the surrounding medium. core.ac.ukacs.orgru.nl

In the vapor phase and nonpolar solvents, the first absorption band of indole (around 260-290 nm) is characterized by overlapping vibronic structures corresponding to both the ¹Lₐ and ¹Lₑ transitions. nih.govresearchgate.net The ¹Lₑ transition is generally lower in energy, corresponding to the longer wavelength absorption, while the ¹Lₐ transition is at a slightly higher energy. researchgate.net These two states differ significantly in their properties. The ¹Lₑ state possesses a smaller dipole moment, and the transition dipole moment is oriented along the short axis of the indole molecule. Conversely, the ¹Lₐ state is more polar, with a larger dipole moment, and its transition dipole moment is oriented along the long axis of the molecule. ru.nl

Substitution on the indole ring can profoundly alter the energies of these states, thereby influencing the resulting UV-Vis absorption and fluorescence spectra. Electron-donating or electron-withdrawing groups, as well as alkyl and aryl substituents, can stabilize or destabilize the ¹Lₐ and ¹Lₑ states to different extents. For instance, substitution on the benzenoid ring of the indole nucleus has been shown to be particularly effective at modulating the energy of the ¹Lₑ transition. nih.gov In contrast, substitutions at the pyrrolic nitrogen (N1) or adjacent carbon (C2) can have a more balanced effect on both transitions. nih.gov

For this compound, the key substitutions are a methyl group at the N1 position and a 4-isopropylphenyl group at the C2 position. N-methylation typically results in modest shifts in the absorption and emission maxima. nih.gov The introduction of an aryl group at the C2 position extends the π-conjugated system, which generally leads to a bathochromic (red) shift in the absorption and fluorescence spectra compared to the parent indole molecule.

The solvent environment also plays a crucial role. Polar solvents tend to stabilize the more polar ¹Lₐ state more than the ¹Lₑ state, often leading to a loss of vibrational fine structure in the spectra and significant bathochromic shifts in the fluorescence emission. core.ac.ukacs.org This is due to solvent relaxation around the excited-state dipole.

Detailed research findings on various substituted indoles illustrate these principles. Studies have systematically measured the absorption and emission maxima in different solvents to quantify the effects of specific substituents. nih.govcore.ac.uknih.gov These data provide a framework for understanding and predicting the spectroscopic behavior of more complex derivatives like this compound.

Below are tables summarizing representative spectroscopic data for indole and several of its derivatives in different solvents, demonstrating the impact of substitution and solvent polarity on the electronic transitions.

Table 1: Electronic Absorption Maxima (λₐₑₛ) of Selected Indole Derivatives in Different Solvents. This table illustrates the effect of substitution and solvent polarity on the primary absorption bands corresponding to the ¹Lₐ and ¹Lₑ transitions.

| Compound | Solvent | λₐₑₛ ¹Lₑ (nm) | λₐₑₛ ¹Lₐ (nm) | Reference |

| Indole | Cyclohexane | 287 | 267 | nih.govcore.ac.uk |

| Indole | Ethanol | 288 | 269 | core.ac.uk |

| 1-Methylindole (B147185) | Cyclohexane | 291 | 271 | nih.gov |

| 3-Methylindole | Cyclohexane | 291 | 272 | core.ac.uk |

| 3-Methylindole | Ethanol | 290 | 270 | core.ac.uk |

| 5-Hydroxyindole | Cyclohexane | 308 | 278 | nih.gov |

| 6-Hydroxyindole | Cyclohexane | 298 | 270 | nih.gov |

Table 2: Fluorescence Emission Maxima (λₑₘ) of Selected Indole Derivatives in Different Solvents. This table shows the shift in fluorescence emission, highlighting the sensitivity of the excited state to the solvent environment.

| Compound | Solvent | Excitation λ (nm) | Emission λₑₘ (nm) | Reference |

| Indole | Cyclohexane | 285 | 297 | acs.org |

| Indole | Dioxane | 285 | 310 | acs.org |

| Indole | Ethanol | 285 | 330 | acs.org |

| 3-Methylindole | Cyclohexane | 285 | 300 | acs.org |

| 3-Methylindole | Ethanol | 285 | 335 | acs.org |

| 5-Hydroxyindole | Cyclohexane | 300 | 325 | nih.gov |

| 6-Hydroxyindole | Cyclohexane | 285 | 345 | nih.gov |

Theoretical and Computational Chemistry Studies of 2 4 Isopropylphenyl 1 Methylindole

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods serve as powerful tools for investigating the fundamental properties of molecular systems. For complex organic molecules, these computational techniques can predict geometries, electronic structures, and spectroscopic characteristics with a high degree of accuracy, often complementing experimental findings. researchgate.netresearchgate.net

Geometry optimization is a critical first step in computational chemistry, seeking to find the lowest energy arrangement of atoms in a molecule. For 2-(4-Isopropylphenyl)-1-methylindole, this process involves determining the most stable bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP combined with basis sets like 6-31G(d,p), are commonly employed to find these optimized structures. researchgate.net

Conformational analysis further explores the molecule's three-dimensional space by identifying various stable conformers that exist as energy minima on the potential energy surface. researchgate.net This is particularly relevant for this compound due to the rotational freedom between the indole (B1671886) and the isopropylphenyl rings. The relative energies of these conformers determine their population distribution at a given temperature. Studies on similar bicyclic and substituted aromatic systems have shown that even subtle changes in conformation can significantly impact the molecule's properties. researchgate.net

Table 1: Representative Theoretical Bond Parameters for Indole-Based Structures

| Parameter | Typical Calculated Value (Å) | Method/Basis Set |

|---|---|---|

| C-N (indole ring) | 1.38 - 1.40 | DFT/B3LYP/6-31G(d,p) |

| C-C (inter-ring) | 1.47 - 1.49 | DFT/B3LYP/6-31G(d,p) |

| C=C (indole ring) | 1.37 - 1.41 | DFT/B3LYP/6-31G(d,p) |

The electronic properties of a molecule are governed by the distribution of its electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govmdpi.com

For molecules with extended π-systems like this compound, the HOMO is typically delocalized across the electron-rich indole and phenyl rings, while the LUMO is also distributed over the conjugated system. researchgate.net This delocalization facilitates intramolecular charge transfer. researchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. nih.gov These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. nih.govmdpi.com

Table 2: Calculated Quantum Chemical Parameters

| Parameter | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A small gap implies high reactivity. nih.gov |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. scribd.com |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. mdpi.comscribd.com |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness; soft molecules are more reactive. mdpi.comscribd.com |

DFT calculations can accurately predict vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. Theoretical vibrational frequencies are calculated from the optimized geometry and are often scaled to correct for anharmonicity and basis set deficiencies, providing a strong correlation with experimental FT-IR and FT-Raman data. researchgate.netnih.gov Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations. chemrxiv.org

Electronic spectra are predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption wavelengths (λmax) observed in UV-Vis spectroscopy. researchgate.net These calculations also provide information about the nature of the transitions, such as π→π* or n→π*, by analyzing the molecular orbitals involved. nih.gov

Molecular Modeling and Dynamics Simulations (for chemical interactions, not biological)

While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations offer insights into the behavior of molecules over time, including their interactions with other molecules such as solvents or in a condensed phase. biointerfaceresearch.comnih.gov Using force fields, MD can model the conformational flexibility and intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize different arrangements in a crystal lattice or in solution. mdpi.com For this compound, MD simulations could elucidate how it interacts with different chemical environments, revealing information about its solubility and aggregation behavior.

Photophysical Properties and Intramolecular Charge Transfer Mechanisms

Molecules containing both electron-donating and electron-accepting moieties connected by a π-conjugated system often exhibit interesting photophysical properties, including Intramolecular Charge Transfer (ICT). hkbu.edu.hk Upon photoexcitation, an electron can be transferred from the donor part of the molecule to the acceptor part. In this compound, the indole ring can act as an electron donor, while the phenyl ring's properties can be tuned by substituents.

This ICT process often leads to the formation of an excited state with a large dipole moment, which is more stabilized in polar solvents. hkbu.edu.hk This stabilization can result in a significant red-shift (bathochromic shift) in the fluorescence emission spectrum as solvent polarity increases. hkbu.edu.hk In some cases, twisting between the donor and acceptor moieties in the excited state can lead to the formation of a non-emissive or weakly emissive Twisted Intramolecular Charge Transfer (TICT) state, which can quench fluorescence. researchgate.net Computational studies can model the potential energy surfaces of the ground and excited states to understand the pathways and barriers associated with these ICT and TICT processes.

Computational Elucidation of Reaction Mechanisms and Energetics

Computational chemistry is instrumental in mapping out the reaction pathways for chemical transformations. scielo.br By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy surface for a reaction can be constructed. mdpi.com DFT methods, like M06-2X or B3LYP, are frequently used to locate transition state structures and compute the activation energies, which determine the reaction kinetics. scielo.brmdpi.com This approach can be used to understand the regioselectivity and stereoselectivity of reactions involving the indole nucleus or the isopropylphenyl group of the title compound, such as electrophilic substitution or cycloaddition reactions. mdpi.comscielo.brresearchgate.net These theoretical investigations provide deep mechanistic insights that can explain experimental outcomes and guide the design of new synthetic routes. scielo.br

Substituent Effects on Electronic and Photophysical Properties

Theoretical and computational chemistry studies have been instrumental in elucidating the influence of various substituents on the electronic and photophysical characteristics of indole derivatives. While specific research on this compound is limited, a broader examination of substituted indoles provides significant insights into the expected effects on this molecule. The electronic and photophysical properties of the indole core are highly sensitive to the nature and position of substituent groups. nih.gov These substitutions can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the HOMO-LUMO energy gap, which in turn affects the absorption and emission spectra. chemrxiv.org

The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the indole scaffold can lead to significant changes in its electronic structure. rsc.orgnih.gov Generally, EDGs increase the electron density of the indole ring, while out-of-plane and longer substituent groups have a lesser effect. chemrxiv.org Conversely, EWGs decrease the electron density. These perturbations directly impact the energy of the frontier molecular orbitals.

Computational methods, particularly Density Functional Theory (DFT), have been widely employed to predict these effects. chemrxiv.orgrsc.orgresearchgate.net For instance, studies on various indole derivatives have shown that the substitution pattern can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission spectra. chemrxiv.org A general trend observed is that an EWG tends to shift the maximum absorbance wavelength (λmax) to the red relative to the parent indole, whereas an EDG often causes a blue shift. nih.gov

The following tables, derived from general findings on substituted indoles, illustrate the anticipated effects of different substituents on the electronic and photophysical properties.

Table 1: Predicted Effects of Substituents on Electronic Properties of the Indole Core

| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap |

|---|---|---|---|

| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Increase | Slight Increase | Decrease |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Decrease | Significant Decrease | Decrease |

| Halogens (e.g., -F, -Cl) | Decrease (Inductive Effect) | Decrease | Variable |

This table is illustrative and based on general principles of substituent effects on aromatic systems.

Table 2: Predicted Effects of Substituents on Photophysical Properties of the Indole Core

| Substituent Type | Effect on Absorption λmax | Effect on Emission λmax | Effect on Fluorescence Quantum Yield |

|---|---|---|---|

| Electron-Donating Group (e.g., -OCH₃, -CH₃) | Hypsochromic Shift (Blue Shift) | Hypsochromic Shift (Blue Shift) | Increase |

| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Bathochromic Shift (Red Shift) | Bathochromic Shift (Red Shift) | Decrease |

| Halogens (e.g., -F, -Cl) | Bathochromic Shift (Red Shift) | Bathochromic Shift (Red Shift) | Variable (Heavy-atom effect may decrease yield) |

This table is illustrative and based on general principles of substituent effects on aromatic systems.

Research on 2,3-distyryl indoles has shown that the position of a substituent can profoundly impact the photophysical properties. nih.gov For example, chloro-substituted derivatives exhibited different absorbance intensities depending on the ortho, meta, or para position of the chlorine atom. nih.gov This underscores that both the electronic nature and the location of a substituent are critical in tuning the optoelectronic characteristics of indole-based molecules.

In the context of this compound, substituents could be introduced on the phenyl ring or on the indole nucleus. Based on the established principles, an EDG on the para-position of the phenyl ring would be expected to increase the electron density of the π-system, leading to a smaller HOMO-LUMO gap and a red shift in the absorption and emission spectra. Conversely, an EWG in the same position would likely lead to a more significant red shift due to enhanced intramolecular charge transfer character.

Chemical Reactivity and Derivatization Studies of 2 4 Isopropylphenyl 1 Methylindole

Electrophilic and Nucleophilic Substitution Reactions of the Indole (B1671886) Ring

The indole ring is a π-excessive heterocycle, rendering it significantly more reactive towards electrophiles than benzene (B151609), with reaction rates that can be up to 10¹³ times greater. pearson.com This reactivity is a consequence of the lone pair of electrons on the nitrogen atom being delocalized into the ring system, which increases the electron density, particularly at the C3 position. quora.comresearchgate.net

Electrophilic Substitution: For N-methylindoles, electrophilic attack predominantly occurs at the C3 position, which is the most nucleophilic site. pearson.comquora.comic.ac.uk This is because the intermediate carbocation formed by attack at C3 is more stable, as the positive charge can be delocalized over the benzene portion of the ring without disrupting its aromaticity. ic.ac.uk In contrast, attack at the C2 position would lead to a less stable intermediate where the aromaticity of the benzene ring is lost. ic.ac.ukchemtube3d.com

In the case of 2-(4-Isopropylphenyl)-1-methylindole, the C2 position is already substituted. Therefore, electrophilic substitution will overwhelmingly favor the C3 position. Common electrophilic substitution reactions applicable to the indole core include:

Nitration: Typically carried out with nitric acid in acetic anhydride. quimicaorganica.org

Sulfonation: Achieved using a mild sulfonating agent like the SO3-pyridine complex to prevent polymerization. quimicaorganica.org

Halogenation: Reactions with agents like N-bromosuccinimide (NBS) lead to halogenation, primarily at C3. researchgate.net

Acylation: Friedel-Crafts acylation can introduce an acyl group, usually at C3. researchgate.netsemanticscholar.org

Under strongly acidic conditions, the C3 position of the indole can be protonated. This deactivates the pyrrole (B145914) ring towards further electrophilic attack and can direct the electrophile to the benzene portion of the molecule, often at the C5 position. nih.gov

Nucleophilic Substitution: Nucleophilic substitution on the indole ring is generally difficult due to the electron-rich nature of the heterocycle. However, such reactions can be achieved under specific circumstances. For instance, nucleophilic substitution has been observed in 1-hydroxyindoles, where the N-O bond's deviation from the indole plane facilitates the reaction. core.ac.uk Another example involves the SN2 reaction on the nitrogen of 1-hydroxyindoles, leading to the formation of 1-(indol-3-yl)indoles. clockss.org For a standard N-alkylindole like this compound, direct nucleophilic substitution on the carbon framework of the ring is not a common pathway without the presence of strongly electron-withdrawing groups or conversion to an intermediate like an indolinium salt.

Functionalization at the N1-Position

The compound , this compound, already possesses a methyl group at the N1 position. The introduction of this group is a key synthetic step in creating N-substituted indoles. The N-H proton of an indole is weakly acidic (pKa ≈ 16-17), allowing for its deprotonation by a sufficiently strong base. youtube.com

The most common method for N-alkylation involves a two-step sequence:

Deprotonation: The indole is treated with a strong base, such as sodium hydride (NaH), to form a nucleophilic indolide anion. youtube.com

Alkylation: The resulting anion is then reacted with an alkylating agent, like an alkyl halide (e.g., methyl iodide for N-methylation), in an SN2 reaction. youtube.com

Alternative strategies for N-alkylation have been developed to avoid the use of strong bases. Iron-catalyzed N-alkylation of indolines followed by oxidation provides an efficient one-pot, two-step procedure to access N-alkylated indoles. nih.gov Furthermore, a catalyst-free, three-component Mannich-type reaction in aqueous microdroplets has been shown to achieve chemoselective N-alkylation of indoles, a contrast to bulk-phase reactions which typically yield C3-alkylation products. nih.gov

Reactivity at the C2 and C3 Positions

As established, the C3 position is the kinetic center of reactivity for electrophilic attack in the N-methylindole framework. pearson.comsemanticscholar.org The presence of the bulky 2-aryl substituent does not change this preference but can sterically hinder the approach of very large electrophiles.

Reactivity at C3: The C3 position is the primary site for a variety of important C-C bond-forming reactions:

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to introduce a formyl (-CHO) group at the C3 position. quimicaorganica.orgijpcbs.comchemistrysteps.com The resulting 3-formylindole is a versatile intermediate for further synthesis.

Mannich Reaction: This three-component reaction involves formaldehyde, a secondary amine, and the indole to install a dialkylaminomethyl group at the C3 position, forming a "gramine" analog. chemtube3d.comquimicaorganica.orgwikipedia.org This product can then be used as a synthetic handle, as the dialkylamino group is a good leaving group in the presence of a nucleophile. chemtube3d.com

Reactivity at C2: While the C3 position is electronically favored for electrophilic attack, the C2 position can be functionalized through alternative strategies, most notably through directed lithiation. researchgate.net Treatment of N-methylindole with an organolithium reagent, such as n-butyllithium (n-BuLi), results in deprotonation at the C2 position. acs.org This occurs because the N-methyl group directs the lithium to the adjacent C2 position. The resulting 2-lithio-N-methylindole is a powerful nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce substituents specifically at the C2 position. acs.orgacs.org This method is a cornerstone for the synthesis of 2-substituted indoles.

Direct electrophilic attack at C2 is rare but can occur if the C3 position is blocked by a substituent that cannot be easily displaced. researchgate.net

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs of this compound can be approached by modifying the indole core, the N1-substituent, or the 2-aryl group.

Synthesis of the 2-Aryl-N-Methylindole Core: Modern cross-coupling methods are central to the construction of the 2-arylindole skeleton. A highly efficient one-step protocol involves the palladium-catalyzed oxidative dehydrogenation of an indoline (B122111), followed by a sequential C2-regioselective Heck-type arylation with an arylboronic acid. nih.gov This method allows for the synthesis of various 2-arylindoles by simply changing the indoline or arylboronic acid starting material. For instance, to synthesize the target compound, N-methylindoline would be reacted with 4-isopropylphenylboronic acid under these conditions.

Derivatization and Analog Synthesis: Once the core structure is assembled, further derivatization can be achieved using the reactions described previously:

Analogs with different 2-aryl groups: Using different arylboronic acids (e.g., 4-methoxyphenylboronic acid, 3-chlorophenylboronic acid) in the palladium-catalyzed synthesis would yield a library of 2-aryl analogs. nih.gov

Derivatives functionalized at C3: Applying the Vilsmeier-Haack or Mannich reactions to the parent compound would produce 3-formyl or 3-aminomethyl derivatives, respectively. chemtube3d.comquimicaorganica.org

Derivatives functionalized at other positions: If the C3 position is blocked, electrophilic substitution can occur on the benzene ring, typically at C5. nih.gov

Exploration of Structure-Reactivity Relationships within the 2-Aryl-N-Methylindole Framework

The reactivity of the 2-aryl-N-methylindole framework is governed by the electronic and steric properties of its constituent parts.

Electronic Effects: The electronic nature of substituents on either the indole ring or the 2-aryl moiety can significantly impact the nucleophilicity of the indole core. pearson.com

Substituents on the Indole Ring: Electron-donating groups (EDGs) on the benzene portion of the indole (e.g., at C5) increase the electron density of the entire ring system, enhancing its reactivity towards electrophiles at the C3 position. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity and slow down the rate of electrophilic substitution. nih.govresearchgate.net

Substituents on the 2-Aryl Ring: The electronic properties of the 2-aryl group can also modulate the reactivity of the indole. An electron-donating group on the phenyl ring (like the isopropyl group in the target compound, albeit weakly donating) can slightly increase the electron density of the indole system through resonance and inductive effects. A strong EWG on the 2-phenyl ring would be expected to decrease the indole's reactivity.

Steric Effects: The 2-aryl group introduces significant steric bulk around the C2 and C3 positions. While electrophilic attack at C3 is still overwhelmingly preferred, the steric hindrance can affect the transition state energy and thus the reaction rate, especially with bulky electrophiles. uni-muenchen.de This steric factor can be exploited to influence the regioselectivity of certain reactions or to stabilize reactive intermediates.

Advanced Applications in Materials Science and Catalysis

Indole (B1671886) Derivatives as Ligands in Non-Biological Catalytic Systems

The coordination chemistry of indole derivatives has garnered significant attention, with these compounds serving as versatile ligands for various transition metals. nih.govpreprints.org Ligands incorporating indole moieties can offer unique steric and electronic contributions to metal-catalyzed reactions. nih.gov Specifically, indole-based N-heterocyclic carbene (NHC) and phosphine (B1218219) ligands have demonstrated excellent activity in palladium- and copper-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry. nih.govmdpi.com

The utility of such ligands stems from the electronic nature of the indole ring system. For a compound like 2-(4-Isopropylphenyl)-1-methylindole, the indole nucleus can act as an N-donor ligand. The substituents play a critical role in modulating the catalytic activity of the resulting metal complex. The N-methyl group prevents N-H deprotonation, ensuring the indole acts as a neutral ligand. The 2-(4-isopropylphenyl) group exerts a significant steric influence, which can be crucial for creating a specific coordination environment around the metal center, potentially enhancing selectivity in catalytic transformations. Furthermore, the electron-donating nature of the isopropylphenyl group can increase the electron density on the metal center, which may influence its reactivity in catalytic cycles, such as in oxidative addition and reductive elimination steps.

Recent research has highlighted the synthesis of copper-NHC complexes incorporating an indole skeleton, which proved to be effective catalysts for hydrosilylation of carbonyls and N-arylation of amides. nih.gov While this specific research did not use this compound, it demonstrates the principle that indole-substituted ligands are promising for developing novel catalysts. nih.gov Similarly, palladium complexes with indolyl-based ligands have been successfully employed in Suzuki C-C coupling reactions. mdpi.com

Table 1: Examples of Catalytic Systems Employing Indole-Based Ligands

| Catalyst System | Reaction Type | Key Features of Indole Ligand | Research Finding |

| Copper N-Heterocyclic Carbene (NHC) | Hydrosilylation, C-N Coupling | Indole skeleton incorporated into the NHC ligand structure. | Complexes showed high catalytic activity and stability, with some being air-stable for months. nih.gov |

| Palladium Indolyl Pincer | Suzuki C-C Coupling | N-heterocyclic functionalities on the 2- and 7-positions of the indole ring. | Aromatic N-heterocyclic substituents on the indole ring system exhibited better catalytic activities. mdpi.com |

| (p-cymene)Ru(II) | N/A (Complex Synthesis) | N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles used as novel ligands. | Demonstrates the use of N-substituted indoles as effective N-donor ligands for transition metals. nih.gov |

Integration into Organic Materials: Photoswitches and Molecular Motors

Molecular photoswitches and motors are at the forefront of materials science, enabling the conversion of light energy into mechanical motion at the molecular level. These molecules hold promise for applications in smart materials, data storage, and photopharmacology. The design of these systems often relies on molecules that can undergo reversible isomerization upon light irradiation. While this compound itself is not a photoswitch, the closely related oxindole (B195798) scaffold has been successfully employed to create a novel class of molecular rotary motors that can be driven by visible light. nih.gov

These motors are typically synthesized via a Knoevenagel condensation of an N-methyloxindole with a ketone, creating an overcrowded alkene structure. nih.gov The rotation occurs in a four-step cycle of photochemical and thermal isomerization around the central double bond. The properties of these motors, such as rotational speed, can be tuned by modifying the structure of the upper half of the molecule. nih.gov

Although a simple indole, this compound does not possess the necessary overcrowded alkene structure for motor function, its derivatives could serve as building blocks for other photoresponsive materials. Indole-containing structures, such as hemithioindigo (HTI), are a well-known class of photoswitches that operate in the visible part of the spectrum. researchgate.netnih.gov The design of such molecules often involves creating a system where photoisomerization is possible, and the electronic properties of the indole ring can be harnessed to tune the absorption spectra and switching efficiency of the molecule.

Table 2: Properties of Oxindole-Based Molecular Motors

| Motor Structure | Isomerization Wavelength | Half-life of Thermal Helix Inversion (THI) | Key Structural Feature |

| N-methyloxindole base | up to λmax = 505 nm | Varies from milliseconds to days | Overcrowded alkene central bond formed by Knoevenagel condensation. nih.gov |

| Thioxanthene upper half | Visible light | Tunable by choice of upper half | The upper half of the motor dictates the rotational speed. nih.gov |

Role as Chemical Probes in Synthetic Methodologies

Chemical probes are small molecules used to study and manipulate biological systems or to interrogate and develop new chemical reactions. nih.gov Indole derivatives are frequently used as fluorescent probes due to their inherent photophysical properties. nih.gov These probes are often designed based on a donor-π-acceptor (D-π-A) architecture, where the indole ring can act as the electron donor or part of the π-conjugated system. nih.gov

The compound this compound has a structure that could be adapted for use as a fluorescent probe. The indole nucleus is a known fluorophore, and its connection to the isopropylphenyl ring creates a conjugated system. While it lacks a strong acceptor group, this scaffold could be functionalized to create a D-π-A type probe. Such probes can exhibit solvatochromism (a change in color with solvent polarity) and can be designed to respond to specific analytes or environmental changes, such as pH. nih.gov For example, novel indole derivatives have been designed as colorimetric pH sensors and for use in logic gates, where protonation of nitrogen atoms in the structure leads to dramatic color and fluorescence changes. nih.gov

In the context of synthetic methodologies, a "probe" can also be a substrate used to test the limits and efficiency of a new chemical reaction. nih.gov Given the steric bulk of the 2-(4-isopropylphenyl) group, this compound could serve as a challenging substrate to test the scope of new C-H functionalization or cross-coupling reactions developed for indoles. news-medical.net The successful transformation of such a sterically hindered molecule would demonstrate the robustness and utility of the new synthetic method.

Table 3: Characteristics of Indole-Based Fluorescent Probes

| Probe Type | Design Principle | Sensing Application | Example Finding |

| D-π-A Indole Derivatives | Donor-π-Acceptor architecture enhances intramolecular charge transfer. | pH sensing, solvent polarity | Substituents on the phenyl group cause varied HOMO-LUMO gaps, leading to positive solvatochromism and pH-responsive fluorescence. nih.gov |

| Naphthalimide-Indole Conjugate | Conjugation of a known fluorophore (naphthalimide) with an indole recognition site. | Anion sensing (e.g., cyanide) | A chemodosimeter was synthesized for the selective sensing of cyanide in aqueous media. nih.gov |

| BODIPY-Indole Salt | A ratiometric fluorescent probe combining a BODIPY fluorophore with an indole salt recognition group. | Cyanide detection | The probe was prepared for the specific detection of the cyanide ion. nih.gov |

Indole Derivatives in Dye Chemistry (Non-Biological Applications)

Indole derivatives are significant in the dye industry, most famously as the precursors to indigo (B80030), one of the oldest known natural dyes. dergipark.org.trmdpi.com In modern materials science, indole-based compounds are being explored as organic dyes for applications such as dye-sensitized solar cells (DSSCs). researchgate.net

In DSSCs, an organic dye absorbs light and injects an electron into a semiconductor material (like TiO₂), generating a current. The efficiency of this process depends heavily on the dye's molecular structure. researchgate.net Typically, these dyes have a D-π-A structure, where an electron-donating part of the molecule is connected to an electron-accepting part via a π-conjugated bridge. researchgate.net

The this compound scaffold could serve as a potent electron donor component in such a dye. The indole ring, combined with the electron-donating isopropylphenyl group, forms a strong donor moiety. This could be coupled through a suitable π-linker to an acceptor group (like cyanoacrylic acid) to create a functional dye for DSSCs. Researchers have prepared indole-based organic dyes where triphenylamine (B166846) or carbazole (B46965) moieties were bonded to the indole group to act as electron donors, demonstrating efficient photon-to-electron conversion properties in DSSCs. researchgate.net The bulky nature of the 2-(4-isopropylphenyl) group might also be beneficial in preventing dye aggregation on the semiconductor surface, a common issue that can reduce the efficiency of solar cells. researchgate.net

Beyond solar cells, the enzymatic synthesis of indigo-type dyes from simple indole precursors represents an environmentally friendly approach to dyeing textiles. mdpi.comresearchgate.net Fungal peroxygenases can be used for the one-step synthesis of Tyrian purple and other indigo derivatives, offering a greener alternative to traditional chemical routes that use harsh reagents. mdpi.com

Future Research Directions and Unaddressed Challenges in 2 4 Isopropylphenyl 1 Methylindole Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted indoles has traditionally relied on classic named reactions, such as the Fischer, Bischler, and Madelung syntheses. However, many of these methods are hampered by harsh reaction conditions, the use of hazardous reagents, and limited substrate scope, which are significant drawbacks from a green chemistry perspective. rsc.org A primary challenge for the future synthesis of 2-(4-Isopropylphenyl)-1-methylindole is the development of routes that are not only efficient but also environmentally benign.

Future research should focus on multicomponent reactions (MCRs), which offer a highly efficient and atom-economical approach to constructing complex molecules in a single step from readily available starting materials. rsc.orgacs.org Another promising avenue is the continued development of transition-metal-catalyzed C-H activation and cross-coupling reactions. researchgate.netacs.org These methods allow for the direct formation of C-C and C-N bonds, bypassing the need for pre-functionalized substrates and thus shortening synthetic sequences. The use of earth-abundant metal catalysts, such as copper and nickel, is particularly crucial for enhancing the sustainability of these processes. researchgate.netbioengineer.org Furthermore, exploring metal-free synthetic strategies and the use of green solvents like ionic liquids or deep eutectic solvents could significantly reduce the environmental impact of production. nih.gov

Table 1: Comparison of Synthetic Strategies for 2-Aryl-1-Alkylindoles

| Methodology | Key Features | Potential Advantages for Target Compound | Challenges |

|---|---|---|---|

| Classical Fischer Synthesis | Acid-catalyzed cyclization of a phenylhydrazone. rsc.org | Well-established and understood mechanism. | Harsh acidic conditions, potential for low yields, generation of hazardous waste. rsc.org |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. acs.org | High atom economy, operational simplicity, rapid library generation. | Requires extensive optimization to identify suitable reaction partners and conditions. |

| Palladium-Catalyzed Cross-Coupling | Coupling of pre-functionalized anilines and alkynes. acs.orgnih.gov | High efficiency and functional group tolerance. acs.org | Requires pre-functionalization, use of expensive palladium catalysts. |

| Sustainable C-H Functionalization | Direct coupling of C-H bonds using earth-abundant metals (e.g., Cu). researchgate.netbioengineer.org | High step-economy, avoids pre-functionalization, lower catalyst cost. | Controlling site-selectivity can be challenging. nih.gov |

Exploration of Unconventional Reactivity Patterns

The reactivity of the indole (B1671886) nucleus is traditionally dominated by electrophilic substitution, primarily at the C3 position. A significant unaddressed challenge is to develop methods that enable selective functionalization at other positions of the this compound scaffold, particularly the less reactive C4, C5, C6, and C7 positions on the benzene (B151609) ring. nih.gov Accessing these positions is critical for creating novel analogues with potentially unique biological or material properties.

Future research should investigate innovative strategies to override the inherent reactivity of the indole core. This includes the use of directing groups, which can steer a catalyst to a specific C-H bond. nih.gov The development of transient directing group strategies is particularly appealing as it avoids the need for separate installation and removal steps. acs.org Moreover, exploring unconventional activation methods, such as photoredox catalysis and electrochemistry, could unlock novel reactivity patterns. nih.govacs.org These techniques can generate highly reactive intermediates, like indole radical cations, enabling transformations that are inaccessible through traditional thermal methods. nih.gov Understanding and harnessing the structure and reactivity of such intermediates is crucial for developing new, regioselective reactions. nih.gov

Advances in High-Throughput Synthesis and Screening of Derivatives

To fully explore the potential of the this compound scaffold, it is necessary to generate and screen large libraries of its derivatives. Traditional, sequential synthesis is too slow and labor-intensive for this purpose. Therefore, a major future direction is the application of high-throughput synthesis and combinatorial chemistry techniques. nih.govnih.gov

The development of robust solid-phase and solution-phase parallel synthesis methods will be essential. nih.gov These approaches allow for the rapid creation of hundreds or thousands of compounds by systematically varying substituents around the core scaffold. For instance, different boronic acids could be coupled to a functionalized indole core, or a diverse set of alkylating agents could be used to modify the indole nitrogen. More advanced strategies like DNA-encoded library (DEL) technology represent a frontier in this area. acs.org Developing a DNA-compatible synthesis route for this compound would allow for the creation of massive libraries for affinity-based screening against biological targets. acs.org These high-throughput methods must be paired with rapid screening techniques to efficiently identify derivatives with desired properties.

Integration of Advanced Computational Approaches for Predictive Chemistry

The integration of computational chemistry offers a powerful tool to accelerate the research and development cycle, reducing the reliance on costly and time-consuming trial-and-error experimentation. For this compound, computational approaches can provide deep insights into its structure, properties, and reactivity, guiding synthetic efforts and predicting potential applications.

Future research should leverage quantum chemical methods like Density Functional Theory (DFT) to model reaction mechanisms and predict the regioselectivity of novel functionalization reactions. nih.gov Such calculations can help explain unconventional reactivity patterns and guide the design of catalysts and reaction conditions. bioengineer.org For developing new therapeutic agents, Quantitative Structure-Activity Relationship (QSAR) models and structure-based drug design (SBDD) can be employed. mdpi.comresearchgate.net By building computational models based on a library of derivatives, it becomes possible to predict the biological activity of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. Time-dependent DFT (TD-DFT) can be used to predict the electronic and photophysical properties of derivatives, which is crucial for applications in materials science. researchgate.net

Table 2: Application of Computational Methods in Indole Chemistry

| Computational Method | Predicted Property or Application | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, regioselectivity. nih.gov | Guiding the development of novel synthetic routes and explaining reactivity. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption/emission spectra, band gap energies. researchgate.net | Predicting optical and electronic properties for materials science applications. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity (e.g., toxicity, efficacy) based on molecular structure. researchgate.net | Prioritizing synthesis of derivatives with high therapeutic potential. |

| Molecular Docking | Binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). | Identifying potential protein targets and guiding drug design. |

Synergistic Methodologies in Indole Scaffold Manipulation

A compelling future direction lies in the development of synergistic methodologies that combine multiple catalytic processes to achieve transformations that are difficult or impossible with a single approach. researchgate.net This involves the merger of different activation modes, such as combining transition metal catalysis with photocatalysis, electrocatalysis, or organocatalysis, to manipulate the this compound scaffold in novel ways. acs.org

For example, cooperative catalysis involving copper and a photocatalyst has been shown to enable oxidative coupling reactions of indolines under mild conditions using oxygen as the terminal oxidant. acs.org Applying such a system to derivatives of the target compound could open new pathways for dimerization or cross-coupling reactions. Similarly, the synergistic interplay between a transient directing group and an inexpensive metal catalyst can enhance reaction efficiency and regioselectivity for C-H functionalization. acs.org Research into these cooperative systems will not only expand the synthetic toolbox but also provide deeper mechanistic understanding, paving the way for the rational design of complex, multi-catalyst reactions for precise and efficient indole scaffold manipulation. researchgate.net

Q & A

Q. What are the established synthetic routes for 2-(4-Isopropylphenyl)-1-methylindole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to introduce the isopropylphenyl moiety to the indole core. For example, indole derivatives are often functionalized at the 2-position using aryl halides and palladium catalysts under inert atmospheres . Reaction parameters such as temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst loading (1–5 mol% Pd) critically impact yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard, with yields ranging from 45% to 75% depending on steric hindrance .

Q. What analytical methods are recommended for characterizing purity and structural confirmation of this compound?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is used to assess purity (>95%). Structural confirmation requires a combination of H/C NMR (to verify substituent positions and methyl group integration), high-resolution mass spectrometry (HRMS; ±2 ppm accuracy), and infrared spectroscopy (IR) for functional group identification (e.g., indole N–H stretching at ~3400 cm) . For crystalline samples, single-crystal X-ray diffraction (XRD) provides definitive bond-length and angle data (e.g., indole ring planarity deviations <0.01 Å) .

Advanced Research Questions

Q. How can crystallographic studies resolve ambiguities in the compound’s solid-state conformation?

Single-crystal XRD at low temperatures (e.g., 93 K) minimizes thermal motion artifacts, enabling precise determination of intermolecular interactions. For example, the title compound’s indole N–H group forms non-classical C–H···π interactions with adjacent aromatic systems, creating weakly bonded chains along the [001] crystallographic direction. Data refinement (R factor <0.065) and software like SHELX or Olex2 are critical for modeling anisotropic displacement parameters .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Systematic SAR requires modifying substituents at the 1-methyl and 4-isopropylphenyl positions. For instance:

- Replacing the isopropyl group with electron-withdrawing groups (e.g., -CF) may enhance binding to hydrophobic enzyme pockets.

- Introducing halogen atoms at the indole 5-position can improve metabolic stability.

Biological assays (e.g., IC measurements against monoamine oxidase) paired with computational docking (AutoDock Vina, ∆G binding scores) validate hypotheses .

Q. What methodological considerations are critical for molecular docking studies targeting enzyme interactions?

Docking simulations (e.g., with monoamine oxidase) require:

- Protein structure preparation (PDB: 2BXR) via protonation state adjustment (pH 7.4) and water removal.

- Ligand parameterization using GAFF force fields and partial charge assignment (AM1-BCC).

- Grid box sizing (20 Å × 20 Å × 20 Å) centered on the active site.

Post-docking analysis (e.g., RMSD clustering <2.0 Å) and binding free energy calculations (MM/GBSA) identify high-affinity poses .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:

Q. What methodologies assess the compound’s environmental impact and biodegradability?

- OECD 301F biodegradation test : Measure CO evolution over 28 days in activated sludge.

- Ecotoxicology : Daphnia magna acute toxicity (48-h EC) and algal growth inhibition (72-h IC).

- Bioaccumulation : LogP values >3.5 indicate potential lipid accumulation, requiring further in vivo validation .

Methodological Notes

- Statistical Analysis : Use SPSS or R for multivariate regression to correlate structural descriptors (e.g., Hammett σ) with bioactivity .

- Chromatography : Mobile phase optimization (e.g., methanol/sodium 1-octanesulfonate buffer, pH 4.6) enhances HPLC resolution .

- XRD Refinement : Apply Hirshfeld surface analysis to quantify intermolecular interactions (CrystalExplorer software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.